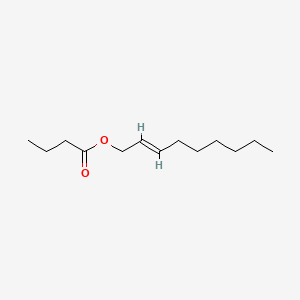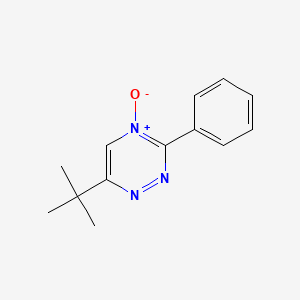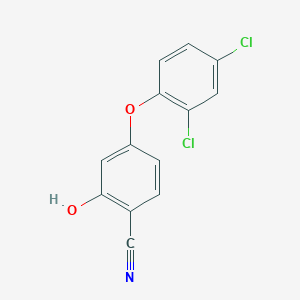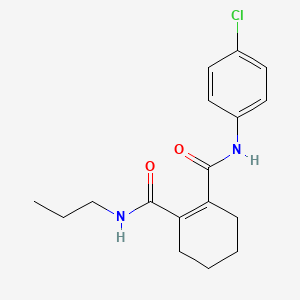
Butanoic acid, 2-nonenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2-nonenyl ester, also known as 2-Nonenyl butanoate, is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly found in fruits and flowers. This particular ester is synthesized from butanoic acid and 2-nonenol, and it is used in various applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butanoic acid, 2-nonenyl ester, is typically synthesized through the esterification reaction between butanoic acid and 2-nonenol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound, follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to optimize yield. The ester is then purified through distillation or other separation techniques to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 2-nonenyl ester, undergoes several types of chemical reactions, including:
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: Butanoic acid and 2-nonenol.
Reduction: 2-Nonenol.
Transesterification: A different ester depending on the alcohol used.
Aplicaciones Científicas De Investigación
Butanoic acid, 2-nonenyl ester, has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of butanoic acid, 2-nonenyl ester, involves its interaction with specific molecular targets, such as enzymes and receptors. The ester can undergo hydrolysis to release butanoic acid and 2-nonenol, which may then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methyl butanoate: Found in pineapple oil.
Isopentyl acetate: A constituent of banana oil.
Uniqueness
Butanoic acid, 2-nonenyl ester, is unique due to its specific combination of butanoic acid and 2-nonenol, which imparts distinct chemical and physical properties. Its longer carbon chain compared to simpler esters like methyl butanoate results in different reactivity and applications .
Propiedades
Número CAS |
68922-00-9 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
[(E)-non-2-enyl] butanoate |
InChI |
InChI=1S/C13H24O2/c1-3-5-6-7-8-9-10-12-15-13(14)11-4-2/h9-10H,3-8,11-12H2,1-2H3/b10-9+ |
Clave InChI |
JTZDGEKMDBKLAI-MDZDMXLPSA-N |
SMILES isomérico |
CCCCCC/C=C/COC(=O)CCC |
SMILES canónico |
CCCCCCC=CCOC(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole](/img/structure/B14462389.png)



![2,2'-Sulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14462403.png)



![2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)acetic acid](/img/structure/B14462433.png)





